molecular formula C14H10Br2N2O2 B1256540 6-O-Acetyl-9-methyl-7-bromoeudistomin D

6-O-Acetyl-9-methyl-7-bromoeudistomin D

Cat. No.: B1256540
M. Wt: 398.05 g/mol
InChI Key: DPKOZNQVVSHZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-Methyl-7-bromoeudistomin D (MBED) is a marine-derived alkaloid isolated from tunicates, structurally related to the eudistomin family. It is characterized by a brominated indole core with methyl and bromine substituents at positions 7 and 9, respectively . MBED is notable for its potent activity on intracellular calcium (Ca²⁺) regulation, specifically targeting sarcoplasmic reticulum (SR) channels in skeletal muscle. Its mechanism involves enhancing Ca²⁺-induced Ca²⁺ release (CICR), a process critical for muscle contraction .

The following analysis focuses on MBED (the non-acetylated form) due to the absence of direct studies on the acetylated variant.

Properties

IUPAC Name

(5,7-dibromo-9-methylpyrido[3,4-b]indol-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c1-7(19)20-14-9(15)5-10-12(13(14)16)8-3-4-17-6-11(8)18(10)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKOZNQVVSHZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1Br)C3=C(N2C)C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Comparison with Caffeine

Caffeine, a widely studied methylxanthine, shares functional similarities with MBED as a CICR modulator. However, MBED exhibits significantly enhanced potency and distinct mechanistic nuances (Table 1):

Table 1: Key Differences Between MBED and Caffeine

Parameter MBED Caffeine Reference
EC₅₀ for Ca²⁺ Release ~1 µM ~1 mM
Binding Site Caffeine-binding site on SR Same site
Potency Relative to Caffeine 1,000-fold higher Baseline (1 mM EC₅₀)
Ryanodine Receptor (RyR) Interaction No inhibition of [³H]ryanodine binding Similar lack of inhibition
  • Mechanistic Overlaps : Both compounds trigger Ca²⁺ efflux from SR vesicles in a Ca²⁺-dependent manner, exhibiting bell-shaped Ca²⁺ concentration-response curves .
  • Inhibition Profiles : Procaine, ruthenium red, and Mg²⁺ inhibit Ca²⁺ release induced by both MBED and caffeine, suggesting shared pathways .
Comparison with Other Eudistomin Derivatives

For example:

  • Bromine at Position 7: Enhances binding affinity to SR channels compared to non-brominated analogs.
  • Methyl Group at Position 9 : Likely stabilizes hydrophobic interactions with the CICR channel protein.

Hypothesis for 6-O-Acetyl Modification:
The addition of a 6-O-acetyl group to MBED could alter:

Receptor Binding : Steric hindrance or altered hydrogen bonding at the caffeine-binding site.

Metabolic Stability : Acetylation may reduce enzymatic degradation, prolonging half-life.

Research Findings and Implications

MBED’s Therapeutic Potential

MBED’s nanomolar potency (EC₅₀ = 1 µM) positions it as a high-value pharmacological tool for studying CICR mechanisms.

Limitations and Gaps
  • Lack of Data on Acetylated Derivatives : The absence of studies on 6-O-acetyl-MBED limits understanding of how acetylation impacts its pharmacology.
  • Structural-Activity Relationship (SAR) : Further research is needed to map how substituents (e.g., acetyl groups) modulate eudistomin bioactivity.

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